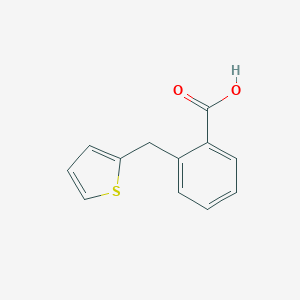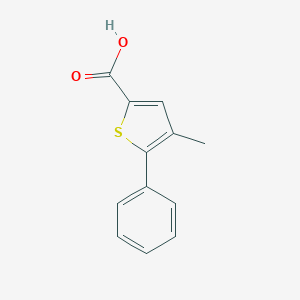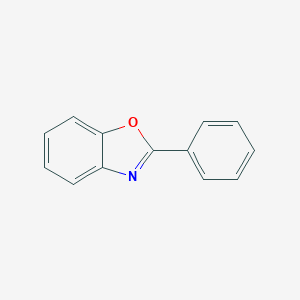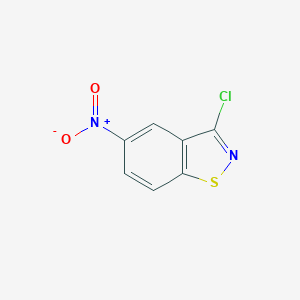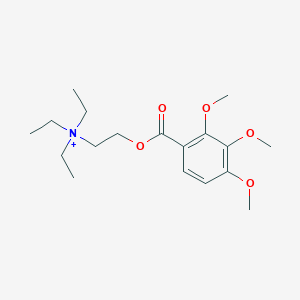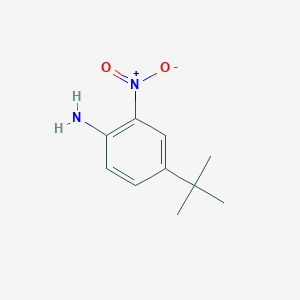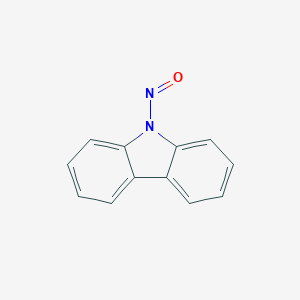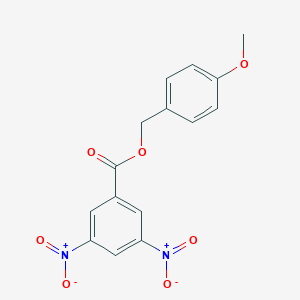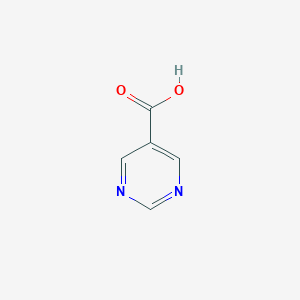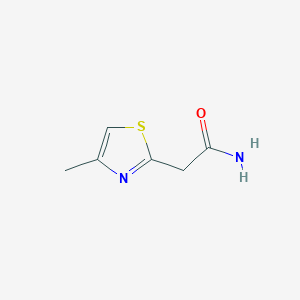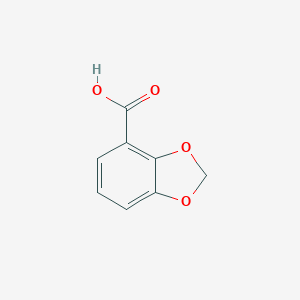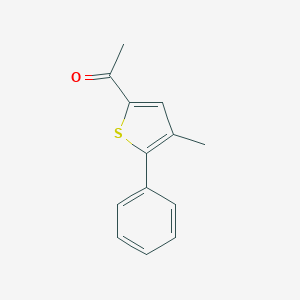
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-, also known as MPT, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. MPT is a thienyl analog of methamphetamine and has been shown to have similar effects on the central nervous system.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- involves the inhibition of dopamine reuptake and the stimulation of dopamine release. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the therapeutic effects of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-.
Biochemical and Physiological Effects:
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have several biochemical and physiological effects. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a critical role in the regulation of mood, motivation, and attention. Additionally, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to enhance cognitive function and memory retention. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has also been found to have neuroprotective properties, which may have implications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has several advantages for lab experiments. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- is a synthetic compound, which allows for precise control over the dose and administration of the compound. Additionally, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been extensively studied in animal models, which provides a solid foundation for further research. However, there are also limitations to the use of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- in lab experiments. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have potential addictive properties, which may limit its use in clinical settings. Additionally, the long-term effects of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- on the brain and body are not well understood, which may limit its use in research.
Orientations Futures
There are several future directions for research on Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-. One potential area of research is the development of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- analogs with improved therapeutic properties and reduced side effects. Additionally, further research is needed to understand the long-term effects of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- on the brain and body. Finally, research is needed to determine the potential clinical applications of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- in the treatment of neurological disorders.
Conclusion:
In conclusion, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, ADHD, and depression. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has also been found to have several biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain. While there are limitations to the use of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- in lab experiments, there are several future directions for research on Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)-, including the development of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride, followed by the reaction of this intermediate with 4-methylbenzaldehyde to form 1-(4-methyl-5-phenyl-2-thienyl)ethanone. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to have potential therapeutic properties in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been found to increase dopamine levels in the brain, which is a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. Additionally, Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- has been shown to enhance cognitive function and memory retention.
Propriétés
Numéro CAS |
57021-59-7 |
|---|---|
Nom du produit |
Ethanone, 1-(4-methyl-5-phenyl-2-thienyl)- |
Formule moléculaire |
C13H12OS |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
1-(4-methyl-5-phenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C13H12OS/c1-9-8-12(10(2)14)15-13(9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
LGQFRZSATDQJPW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1)C(=O)C)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(SC(=C1)C(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



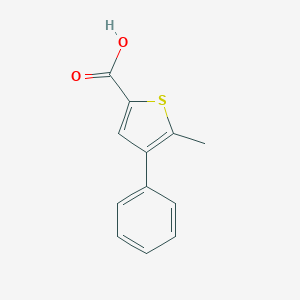
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)
